molecular formula C18H25ClN2O4S B5651608 N-(3-chloro-4-methoxyphenyl)-3-[1-(cyclopropylsulfonyl)piperidin-3-yl]propanamide

N-(3-chloro-4-methoxyphenyl)-3-[1-(cyclopropylsulfonyl)piperidin-3-yl]propanamide

Cat. No. B5651608
M. Wt: 400.9 g/mol
InChI Key: WTGGHEHTNXRJSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions where specific functional groups are introduced to achieve desired chemical properties. For instance, the synthesis of N-substituted derivatives of 2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives showcases a process where benzenesulfonyl chloride is paired with 1-aminopiperidine under dynamic pH control, followed by substitution at the nitrogen atom with different electrophiles to produce a new series of N-substituted derivatives bearing the piperidine moiety (Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(3-chloro-4-methoxyphenyl)-3-[1-(cyclopropylsulfonyl)piperidin-3-yl]propanamide" has been characterized using various spectroscopic methods, including NMR and X-ray crystallography. For example, the crystal structure of N-((6-bromo-2-methoxyquinolin-3- yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide was determined, highlighting the role of intermolecular hydrogen bonds in forming a three-dimensional structure (Bai et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving "this compound" and its derivatives can lead to the formation of various biologically active molecules. For instance, the synthesis of new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involved reactions that provided insights into potential enzyme inhibition activities (Khalid et al., 2014).

Physical Properties Analysis

The physical properties of similar compounds are determined by their molecular structure, which influences solubility, melting point, and other relevant characteristics important for their practical applications. Spectroscopic studies, such as those conducted on N-methoxy-N-methyl-2-[(4′-substituted) phenylsulfonyl]propanamides, provide valuable information about the stability and conformations of these molecules in different environments (Olivato et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for understanding how these compounds interact with biological systems or participate in chemical reactions. The synthesis and evaluation of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines revealed their potential as antiallergy agents, indicating the importance of chemical modifications for achieving desired biological activities (Walsh et al., 1989).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-(1-cyclopropylsulfonylpiperidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O4S/c1-25-17-8-5-14(11-16(17)19)20-18(22)9-4-13-3-2-10-21(12-13)26(23,24)15-6-7-15/h5,8,11,13,15H,2-4,6-7,9-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGGHEHTNXRJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC2CCCN(C2)S(=O)(=O)C3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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